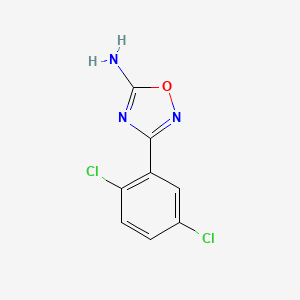

3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

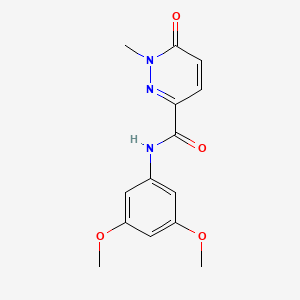

The compound “3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms . The 2,5-dichlorophenyl group suggests that the compound has a phenyl ring substituted with two chlorine atoms at the 2nd and 5th positions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring and the 2,5-dichlorophenyl group. The presence of nitrogen and oxygen in the oxadiazole ring and the chlorine atoms on the phenyl ring would contribute to the compound’s polarity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the oxadiazole ring and the dichlorophenyl group in this compound could influence its properties such as solubility, melting point, boiling point, and stability .科学的研究の応用

Synthesis Methodologies

Novel Synthesis Approaches : Research has led to the development of novel methods for synthesizing 1,3,4-oxadiazole derivatives, which are efficient and yield high results without the need for catalysts or activation. This innovation offers an alternative method for the synthesis of fully substituted 1,3,4-oxadiazole derivatives, enhancing the versatility and applicability of these compounds in various scientific fields (Ramazani & Rezaei, 2010).

Ring-Fission and C–C Bond Cleavage Reactions : Studies have investigated the reactions involving N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, leading to ring fission of the oxadiazole system and formation of new compounds. These findings are significant in understanding the chemical behavior of 1,3,4-oxadiazoles under various conditions (Jäger et al., 2002).

Biological and Pharmaceutical Applications

Antimicrobial Properties : Some 1,3,4-oxadiazole derivatives have shown promising antimicrobial activities, which could be harnessed in the development of new antimicrobial agents. These compounds have been synthesized and evaluated for their efficacy against various microbial strains (JagadeeshPrasad et al., 2015).

Antitubercular Agents : The development of water-soluble 3,5-dinitrophenyl tetrazole and oxadiazole antitubercular agents have shown significant in vitro antimycobacterial effects. These compounds offer potential for further pharmacokinetic and pharmacodynamic studies, which could lead to new treatments for tuberculosis (Roh et al., 2017).

Chemical and Material Science Applications

Photochemical Synthesis : A photochemical methodology for synthesizing 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles has been reported. This innovative approach demonstrates the potential of using photochemistry in the synthesis of complex oxadiazoles, which could have applications in material science and chemical engineering (Buscemi et al., 2001).

Corrosion Inhibition Studies : Quantum chemical and molecular dynamics simulation studies have been conducted on thiazole and thiadiazole derivatives, including 1,3,4-oxadiazoles, to evaluate their performance as corrosion inhibitors. These studies provide insights into the application of these compounds in protecting metals against corrosion, which is vital in industrial applications (Kaya et al., 2016).

作用機序

将来の方向性

特性

IUPAC Name |

3-(2,5-dichlorophenyl)-1,2,4-oxadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3O/c9-4-1-2-6(10)5(3-4)7-12-8(11)14-13-7/h1-3H,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLFGJOWGSNFGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NOC(=N2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2710968.png)

![N-Ethyl-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2710975.png)

![{1-[(Oxiran-2-yl)methyl]cyclopentyl}methanol](/img/structure/B2710976.png)

![(E)-2-(3-(4-methoxyphenyl)acrylamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2710977.png)

![1-(3-hydroxypropyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2710984.png)

![3-(4-Bromophenyl)-6-((2-ethylpiperidin-1-yl)methyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2710986.png)

![N-[1-(3-Fluorophenyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2710990.png)